molecular formula C21H23N3O3S B11432385 N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylsulfanyl)-N-(propan-2-yl)acetamide

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylsulfanyl)-N-(propan-2-yl)acetamide

Cat. No.: B11432385
M. Wt: 397.5 g/mol
InChI Key: FCYJZAFQTMZGMM-UHFFFAOYSA-N
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Description

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylsulfanyl)-N-(propan-2-yl)acetamide is a complex organic compound that features a 1,2,4-oxadiazole ring, a methoxyphenyl group, and a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylsulfanyl)-N-(propan-2-yl)acetamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate nitrile oxide under acidic conditions.

    Introduction of the methoxyphenyl group: This step involves the reaction of the oxadiazole intermediate with a methoxyphenyl derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Attachment of the phenylsulfanyl group: This is typically done through a nucleophilic substitution reaction where a phenylsulfanyl halide reacts with the oxadiazole intermediate.

    Final acetamide formation: The final step involves the reaction of the intermediate with isopropylamine to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the phenylsulfanyl group, potentially leading to ring opening or the formation of thiols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and reduced oxadiazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Biological Research: The compound can be used to study the biological activity of oxadiazole derivatives and their interactions with various enzymes and receptors.

    Industrial Applications: It can be used in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylsulfanyl)-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The phenylsulfanyl group can undergo redox reactions, affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide: This compound shares the methoxyphenyl and acetamide groups but differs in the presence of a phenoxy group instead of the oxadiazole ring.

    5-(benzothiazol-2-yl)-3-[(2-methyl-4-nitrophenylamino)methyl]-1,3,4-oxadiazol-2(3H)-thione: This compound has a similar oxadiazole ring but includes a benzothiazolyl group and a nitrophenylamino group.

Uniqueness

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylsulfanyl)-N-(propan-2-yl)acetamide is unique due to the combination of the oxadiazole ring, methoxyphenyl group, and phenylsulfanyl group. This unique structure provides distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H23N3O3S

Molecular Weight

397.5 g/mol

IUPAC Name

N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylsulfanyl-N-propan-2-ylacetamide

InChI

InChI=1S/C21H23N3O3S/c1-15(2)24(20(25)14-28-18-7-5-4-6-8-18)13-19-22-21(23-27-19)16-9-11-17(26-3)12-10-16/h4-12,15H,13-14H2,1-3H3

InChI Key

FCYJZAFQTMZGMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=NC(=NO1)C2=CC=C(C=C2)OC)C(=O)CSC3=CC=CC=C3

Origin of Product

United States

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